molecular formula C4H7NO2 B11953433 Aziridinecarboxylic acid, methyl ester CAS No. 671-50-1

Aziridinecarboxylic acid, methyl ester

Cat. No.: B11953433
CAS No.: 671-50-1
M. Wt: 101.10 g/mol
InChI Key: UYCMTEJRGMIQLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aziridinecarboxylic acid, methyl ester is a three-membered heterocyclic compound featuring an aziridine ring (a saturated ring containing two carbon atoms and one nitrogen atom) esterified with a methyl group at the carboxylic acid position. This structure confers significant ring strain, making it highly reactive in nucleophilic ring-opening reactions and a valuable intermediate in organic synthesis. Key derivatives include methyl 3-phenylaziridine-2-carboxylate and substituted variants like 1-methyl-3-isopropylaziridine-2-carboxylate . Its synthesis often involves the modified Wenker method, which avoids strongly acidic conditions to preserve ester functionality . Applications span asymmetric synthesis of β-substituted α-amino acids, peptide modifications, and enzymatic resolution processes .

Properties

CAS No.

671-50-1

Molecular Formula

C4H7NO2

Molecular Weight

101.10 g/mol

IUPAC Name

methyl aziridine-1-carboxylate

InChI

InChI=1S/C4H7NO2/c1-7-4(6)5-2-3-5/h2-3H2,1H3

InChI Key

UYCMTEJRGMIQLS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1CC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Aziridinecarboxylic acid, methyl ester can be synthesized through several methods. One common approach involves the reaction of aziridine with methyl chloroformate under basic conditions. Another method includes the cyclization of N-(2-hydroxyethyl)carbamate with a dehydrating agent .

Industrial Production Methods: Industrial production of this compound typically involves the large-scale application of the aforementioned synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure high-quality output .

Scientific Research Applications

Chemical Synthesis

Aziridinecarboxylic acid, methyl ester serves as a crucial building block in the synthesis of various pharmaceuticals and agrochemicals. Its unique structural features allow it to participate in diverse chemical reactions:

  • Synthesis of Amines : Aziridine derivatives are often utilized as intermediates for producing amines, which are essential in pharmaceuticals. The aziridine ring can be opened under specific conditions to yield primary or secondary amines .
  • Chiral Auxiliaries : The compound is used to synthesize chiral auxiliaries, which are vital for creating enantiomerically pure compounds in asymmetric synthesis .

The biological significance of this compound, primarily lies in its potential as an anticancer agent:

  • Antitumor Activity : Recent studies have shown that aziridines exhibit alkylating properties that can disrupt cancer cell proliferation. Compounds derived from aziridinecarboxylic acid have been identified as effective inhibitors of protein disulfide isomerase (PDI), a target in cancer therapy .
  • Cytotoxicity Studies : Evaluations on various cancer cell lines demonstrate that modifications of the aziridine structure can enhance cytotoxicity. For instance, sulfonamide derivatives of aziridine-2-carboxylic acid displayed potent activity against P-glycoprotein-overexpressing cells .

Table 2: Anticancer Activity of Aziridine Derivatives

Compound TypeCell Line TestedIC50 (μM)Reference
Sulfonamide derivativesMES-SA/Dx5~0.5
Novel aza-acridine derivativesVarious cancer cell lines4.9 - 5.4

Pharmaceutical Development

The compound's utility extends to pharmaceutical development where it acts as a precursor for various drug candidates:

  • Enzyme Inhibition : The aziridine framework has been explored for designing inhibitors targeting specific enzymes implicated in disease pathways. For example, aziridines have been shown to inhibit certain enzymes involved in metabolic processes related to cancer .
  • Synthesis of Complex Molecules : The reactivity of aziridines allows for the construction of complex molecular architectures through multi-step synthetic routes, making them valuable in drug discovery efforts .

Case Study 1: Synthesis of Anticancer Agents

In a recent study, researchers synthesized a series of aziridine-based compounds and evaluated their efficacy against multiple cancer cell lines. The results indicated that the introduction of electron-withdrawing groups significantly increased the potency of these compounds against resistant cancer types .

Case Study 2: Enzymatic Resolution

Research demonstrated that lipase-catalyzed hydrolysis could effectively resolve aziridine derivatives into their enantiomers with high stereochemical purity. This method showcases the potential for developing enantiomerically pure pharmaceuticals from aziridine precursors .

Mechanism of Action

The mechanism of action of aziridinecarboxylic acid, methyl ester primarily involves its high reactivity due to the strained aziridine ring. This strain facilitates nucleophilic ring-opening reactions, leading to the formation of various products. The compound can also interact with biological molecules, potentially inhibiting enzymes or modifying proteins through alkylation .

Comparison with Similar Compounds

Key Findings :

  • Aziridine derivatives exhibit higher reactivity due to ring strain, enabling rapid transformations but requiring careful handling.
  • Azetidine esters are more stable and suited for stepwise syntheses in drug development, such as Boehringer Ingelheim’s anti-inflammatory candidates .

Substituent Effects on Aziridinecarboxylic Acid Methyl Esters

Substituent Example Compound Impact on Reactivity/Stability Reference
3-Phenyl Methyl 3-phenylaziridine-2-carboxylate Enhanced stereoselectivity in amino acid synthesis
1-Methyl-3-isopropyl trans-1-Methyl-3-isopropylaziridine-2-carboxylate Increased steric hindrance slows ring-opening
3-(4-Methylphenyl) 3-(4-Methylphenyl)-1-tosylaziridine-2-carboxylate Tosyl group stabilizes ring, enabling storage
3-Propyl trans-3-Propylaziridine-2-carboxylate Aliphatic chains improve solubility in organic phases

Key Findings :

  • Aromatic substituents (e.g., phenyl) enhance stereochemical control in asymmetric syntheses .
  • Bulky groups (e.g., isopropyl) reduce reactivity, making derivatives more manageable in multi-step reactions .

Comparison with Non-Heterocyclic Methyl Esters

Compound Structure Reactivity Applications
Aziridinecarboxylic Acid Methyl Ester Heterocyclic (N-containing ring) High (ring-opening, nucleophilic additions) Pharmaceuticals, peptides
Palmitic Acid Methyl Ester Linear fatty acid ester Low (hydrolysis, transesterification) Lipid analysis, biofuels
2-Oxobutyric Acid Methyl Ester α-Keto ester Moderate (enolate formation, aldol reactions) Enzyme substrate studies


Key Findings :

  • Non-heterocyclic esters (e.g., palmitic acid methyl ester) lack ring strain, resulting in lower reactivity and broader use in analytical chemistry (GC-MS) .
  • α-Keto esters like 2-oxobutyric acid methyl ester serve as substrates for transaminase enzymes, highlighting divergent biological applications .

Research Advancements

  • Enzymatic Resolution : Candida antarctica lipase B selectively hydrolyzes racemic aziridinecarboxylic esters, yielding enantiopure acids (ee > 98%) for chiral drug synthesis .
  • 2H-Azirine Intermediates : Aziridine esters can be oxidized to 2H-azirine esters, which undergo cycloadditions to form complex heterocycles .
  • Peptide Modifications: N-Aminoacyl-aziridinecarboxylic esters enable stereoselective transacylation, generating dehydroamino acid derivatives for bioactive peptides .

Q & A

Q. What are the common synthetic routes for preparing aziridinecarboxylic acid methyl esters?

Methodological Answer: Synthesis typically involves (1) ring-closure of β-amino alcohols via intramolecular cyclization, (2) esterification of aziridinecarboxylic acids using methanol under acidic catalysis, or (3) FeCl₂-catalyzed methods for improved efficiency. For example, enzymatic hydrolysis of racemic trans-aziridine esters (e.g., using Candida antarctica lipase) achieves enantioselective resolution with >100 selectivity . FeCl₂-mediated approaches enable hydrolysis under milder conditions, avoiding strongly basic environments .

Q. Which analytical techniques are essential for characterizing aziridinecarboxylic acid methyl esters?

Methodological Answer: Nuclear Magnetic Resonance (¹H, ¹³C NMR) confirms structural integrity and substituent positioning. Mass spectrometry (MS) verifies molecular weight and purity. X-ray crystallography resolves stereochemistry in crystalline derivatives, while HPLC monitors enantiomeric excess in chiral syntheses .

Q. What safety precautions are recommended when handling aziridinecarboxylic acid methyl esters?

Methodological Answer: Use personal protective equipment (PPE), including nitrile gloves and safety goggles. Work in a fume hood to avoid inhalation. In case of skin contact, rinse immediately with water; for eye exposure, flush with saline for 15 minutes. Note: Limited toxicological data exist, so assume acute toxicity and follow institutional biosafety protocols .

Q. What are the typical applications of aziridinecarboxylic acid methyl esters in organic synthesis?

Methodological Answer: These esters serve as precursors for β-amino acids, peptide analogs, and heterocycles (e.g., indolizine alkaloids). Their strained aziridine ring enables stereoselective ring-opening reactions to generate chiral amines or amino alcohols, critical in medicinal chemistry .

Advanced Research Questions

Q. How can researchers address contradictions in reported synthetic yields of aziridinecarboxylic acid methyl esters?

Methodological Answer: Systematically evaluate reaction variables (e.g., catalyst loading, temperature, solvent polarity) using Design of Experiments (DoE). For instance, FeCl₂-catalyzed hydrolysis may outperform traditional basic conditions due to reduced side reactions. Purification via column chromatography or recrystallization can mitigate yield discrepancies caused by by-product interference.

Q. What strategies enhance stereoselectivity in aziridinecarboxylic acid methyl ester synthesis?

Methodological Answer: Employ chiral auxiliaries (e.g., (1-phenylethyl) groups) to bias ring-opening directions . Enzymatic resolution using lipases (e.g., Candida antarctica) achieves enantiomeric excess (ee) >98% via kinetic resolution of racemic esters . Asymmetric catalysis with transition-metal complexes (e.g., Pd) can also control stereochemistry during cyclization.

Q. How do structural modifications of aziridinecarboxylic acid methyl esters influence their biological activity?

Methodological Answer: Substituents on the aziridine ring (e.g., electron-withdrawing groups like trifluoromethyl) enhance electrophilicity, increasing reactivity toward nucleophiles in biological targets. For example, 3-phenyl-azirine-2-carboxylate derivatives exhibit antimicrobial activity due to improved membrane permeability . Structure-Activity Relationship (SAR) studies combined with molecular docking optimize bioactivity.

Q. What mechanistic insights explain the reactivity of aziridinecarboxylic acid methyl esters in ring-opening reactions?

Methodological Answer: The ring-opening follows an SN2 mechanism, where nucleophiles attack the less substituted carbon due to reduced steric hindrance. Stereoelectronic effects (e.g., conjugation with the ester group) stabilize transition states, dictating regioselectivity. Computational studies (DFT) model charge distribution and transition-state geometries to predict outcomes .

Q. How can computational methods aid in designing novel aziridinecarboxylic acid methyl ester derivatives?

Methodological Answer: Density Functional Theory (DFT) calculates ring strain energy and predicts regioselectivity in ring-opening reactions. Molecular dynamics simulations assess binding affinity to biological targets (e.g., bacterial enzymes). Virtual screening libraries identify derivatives with optimized pharmacokinetic properties .

Q. What are the challenges in scaling up laboratory synthesis for preclinical studies?

Methodological Answer: Exothermic ring-opening reactions require precise temperature control to avoid runaway conditions. Continuous flow reactors improve heat dissipation and reproducibility. Purification challenges (e.g., removing trace metal catalysts) are addressed via chelating resins or membrane filtration .

Q. What are the known environmental impacts of aziridinecarboxylic acid methyl esters?

Methodological Answer: No ecotoxicity, persistence, or bioaccumulation data are available . Researchers should apply green chemistry principles (e.g., solvent substitution, atom economy) and conduct biodegradation assays (e.g., OECD 301F) to assess environmental risks.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.